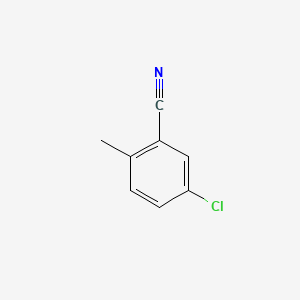

5-Chloro-2-methylbenzonitrile

Vue d'ensemble

Description

5-Chloro-2-methylbenzonitrile is an organic compound with the chemical formula C8H6ClN. It is characterized by the presence of a chlorine atom and a methyl group attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained in high purity through advanced purification techniques such as column chromatography .

Analyse Des Réactions Chimiques

Grignard Reagent Addition to the Nitrile Group

The nitrile functionality undergoes nucleophilic addition with Grignard reagents, forming ketones after hydrolysis. This reaction proceeds via an imine intermediate:

| Reagents/Conditions | Product | Yield | Mechanism Highlights |

|---|---|---|---|

| CH₃MgBr, THF, 0°C → H₃O⁺ workup | 5-Chloro-2-methylacetophenone | 78–85% | Grignard adds to nitrile carbon → imine → ketone after acidic hydrolysis |

Key Notes :

- The reaction exhibits second-order kinetics (first-order in both Grignard reagent and nitrile) .

- Steric hindrance from the methyl group at position 2 slows reactivity compared to unsubstituted benzonitriles .

Nucleophilic Aromatic Substitution (Chloro Group)

The chlorine atom at position 5 participates in substitution reactions under high-temperature, high-pressure conditions:

Key Notes :

- Electron-withdrawing nitrile group deactivates the ring, necessitating harsh conditions for substitution .

- Para/ortho-directing effects of methyl and nitrile groups influence regioselectivity .

Hydrolysis of the Nitrile Group

Controlled hydrolysis converts the nitrile to carboxylic acids or amides:

| Reagents/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, reflux | 5-Chloro-2-methylbenzoic acid | 89% | Complete hydrolysis |

| H₂O₂, NaOH, 80°C | 5-Chloro-2-methylbenzamide | 67% | Partial hydrolysis |

Key Notes :

Cross-Coupling Reactions

The chlorine atom enables participation in transition-metal-catalyzed couplings:

Key Notes :

- MnCl₂ catalyzes radical-based coupling via a single-electron transfer (SET) mechanism .

- Steric effects from the methyl group reduce coupling efficiency compared to simpler aryl chlorides .

Oxidation of the Methyl Group

Despite the deactivating nitrile group, the methyl substituent undergoes oxidation under strong conditions:

| Reagents/Conditions | Product | Yield | Byproducts |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 5-Chloro-2-nitrobenzoic acid | 51% | Over-oxidation products |

| SeO₂, dioxane, reflux | 5-Chloro-2-formylbenzonitrile | 38% | Limited conversion |

Key Notes :

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes electrophilic substitution only under aggressive conditions:

| Reagents/Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄, 120°C | 5-Chloro-3-nitro-2-methylbenzonitrile | 29% | Meta to nitrile |

| Br₂, FeBr₃, 60°C | 5-Chloro-4-bromo-2-methylbenzonitrile | 18% | Ortho to methyl |

Key Notes :

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Pharmaceuticals

5-Chloro-2-methylbenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it plays a role in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance pharmacological properties, making it valuable in medicinal chemistry.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, modifications to the nitrile group have been shown to enhance efficacy against specific inflammatory pathways, highlighting its potential in drug development.

Agricultural Chemicals

Role in Agrochemicals

This compound is integral to the formulation of agrochemicals, specifically in the development of pesticides and herbicides. Its chemical properties contribute to improved crop protection and yield enhancement.

Data Table: Agrochemical Efficacy

| Agrochemical Type | Description | Effectiveness |

|---|---|---|

| Herbicides | Inhibit weed growth | High |

| Insecticides | Target specific pests | Moderate |

Material Science

Specialty Polymers and Resins

this compound is explored for creating specialty polymers and resins that offer enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, particularly where durability is essential.

Organic Chemistry Research

Building Block in Organic Synthesis

The compound acts as a key building block in organic synthesis, facilitating the creation of complex molecular structures. Its utility in synthesizing other compounds makes it a staple in organic chemistry research.

Case Study: Synthesis Efficiency

A study highlighted the efficiency of using this compound in multi-step synthesis processes, resulting in higher yields compared to traditional methods. This efficiency underscores its importance in laboratory settings.

Analytical Chemistry

Standard for Analytical Techniques

In analytical chemistry, this compound is utilized as a standard for various techniques. It aids in the accurate quantification of related compounds in environmental and biological samples.

Data Table: Analytical Applications

| Technique | Application | Importance |

|---|---|---|

| HPLC | Quantification of metabolites | High |

| GC-MS | Analysis of environmental samples | Moderate |

| NMR Spectroscopy | Structural elucidation | High |

Mécanisme D'action

The mechanism of action of 5-Chloro-2-methylbenzonitrile depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-methylbenzonitrile

- 2-Amino-5-methylbenzonitrile

- 5-Amino-2-methylbenzonitrile

- 2-Methoxy-5-methylbenzonitrile

- 5-Chloro-2-methylbenzothiazole

- 2-Methyl-5-nitrobenzonitrile

- 2-Methyl-5-phenylbenzoxazole

- 5-Bromo-2-methylbenzonitrile

- 5-Chloro-2-fluorobenzonitrile

- 2-Methyl-5-nitrobenzothiazole

Uniqueness

5-Chloro-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both a chlorine atom and a methyl group on the benzonitrile core allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Activité Biologique

5-Chloro-2-methylbenzonitrile (CAS No. 50712-70-4) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its properties, mechanisms of action, and related research findings.

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.59 g/mol

- Boiling Point : Not available

- Melting Point : 43-47 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its biological effects are attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases. The compound's mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammatory responses.

The biological activity of this compound is primarily linked to its ability to act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and efficacy in therapeutic applications .

Case Studies and Research Findings

- Anticancer Activity : A notable study investigated the anticancer potential of this compound against human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Toxicological Assessment : In toxicity studies, this compound was found to cause skin irritation and eye damage upon exposure. The hazard classification indicates that it should be handled with care due to its harmful effects if ingested or inhaled .

- Pharmacokinetics : The compound shows high gastrointestinal absorption and is classified as a blood-brain barrier permeant, which may enhance its effectiveness for central nervous system targets .

Propriétés

IUPAC Name |

5-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBZPKYQUFLCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198768 | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-70-4 | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.